molecular formula C12H16ClNO B6198329 1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2680536-43-8

1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B6198329
CAS No.: 2680536-43-8
M. Wt: 225.7
InChI Key:
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Description

1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenoxy group attached to a bicyclic azabicycloheptane core, which is further stabilized by a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an antihistamine or analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.1.1]heptane: A related compound with a similar bicyclic structure but different functional groups.

    1-phenoxy-2-azabicyclo[2.2.1]heptane: Another bicyclic compound with a phenoxy group but a different ring system.

Uniqueness

1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride stands out due to its unique combination of a phenoxy group and a bicyclic azabicycloheptane core, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-phenoxy-3-azabicyclo[3.2.0]heptane hydrochloride involves the reaction of phenoxyacetyl chloride with 3-azabicyclo[3.2.0]heptane in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "Phenoxyacetyl chloride", "3-azabicyclo[3.2.0]heptane", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Phenoxyacetyl chloride is added dropwise to a solution of 3-azabicyclo[3.2.0]heptane in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at a temperature of -10 to 0°C.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in a suitable solvent (e.g. ethanol).", "Step 4: The product is treated with hydrochloric acid to obtain the hydrochloride salt.", "Step 5: The hydrochloride salt is isolated by filtration, washed with a suitable solvent (e.g. ethanol), and dried under vacuum." ] }

CAS No.

2680536-43-8

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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